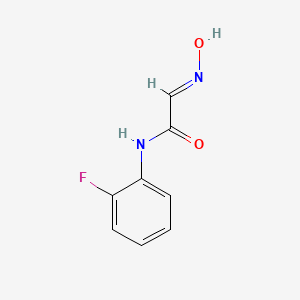

Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

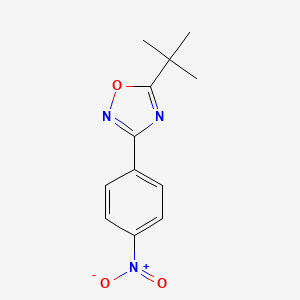

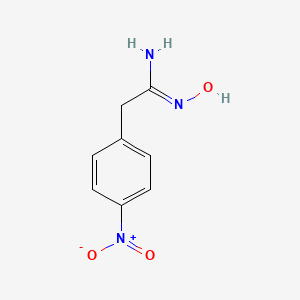

The compound "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" is a derivative of acetamide with a fluorophenyl group and a hydroxyimino substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related acetamide derivatives, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions or reactions with chlorosilanes. For instance, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane to form silylated derivatives, as described in the synthesis of compound 1 in paper . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" could potentially involve similar strategies, such as the reaction of a fluorophenyl hydroxylamine with an appropriate acetamide precursor.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of acetamide derivatives. For example, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide was elucidated using this method, revealing an intramolecular hydrogen bond and an intermolecular association forming a polymeric network . The crystal structure of other derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, also exhibits intermolecular hydrogen bonds . These findings suggest that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" may also form specific intermolecular interactions, potentially affecting its crystalline properties.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to a Beckmann-type rearrangement, resulting in unexpected products . This indicates that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" might also be susceptible to similar rearrangements or other reactions depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows that hydrogen bonding plays a significant role in the molecular packing . The presence of halogen substituents, such as fluorine, can also affect the properties of the compound, as seen in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . Mass spectrometry studies on 2-hydroxyimino-N-aryl acetamides reveal that these compounds can undergo fragmentation to form various ions, indicating that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" may have similar fragmentation patterns .

Wissenschaftliche Forschungsanwendungen

1. Antimalarial Drug Synthesis

Acetamide derivatives, specifically N-(2-Hydroxyphenyl)acetamide, have been identified as intermediates in the natural synthesis of antimalarial drugs. The monoacetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, is a critical step in this process. This synthesis is significant in the context of developing effective antimalarial drugs (Magadum & Yadav, 2018).

2. Mass Spectrometry in Analytical Chemistry

2-hydroxyimino-N-aryl acetamides, including acetamide, N-(2-fluorophenyl)-2-hydroxyimino-, have been studied using electron impact mass spectrometry. These studies reveal the mechanisms of formation for various ions and provide insights into hydrogen scrambling and molecular rearrangement, contributing to the field of analytical chemistry (Kallury, Loudon, & Maccoll, 1978).

3. Anti-inflammatory Applications

Research on N-(3-chloro-4-flurophenyl)-2-hydroxyimino acetamides, which are structurally related to the acetamide , has demonstrated significant anti-inflammatory activity. This indicates a potential application of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

4. Structural and Fluorescence Studies

The study of various acetamide derivatives, including N-(2-hydroxy phenyl) acetamide, has provided insights into their structural aspects, properties, and fluorescence characteristics. This research contributes to the understanding of molecular interactions and the development of fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

5. Beckmann-type Rearrangement in Organic Chemistry

The study of N-benzyl-2-cyano-2-(hydroxyimino)acetamide and its reduction products has contributed to the understanding of Beckmann-type rearrangements in organic chemistry. This research helps in understanding molecular transformations and synthetic pathways (Darling & Chen, 1978).

Eigenschaften

IUPAC Name |

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJRKAMDQGMILD-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(2-fluorophenyl)-2-hydroxyimino- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)